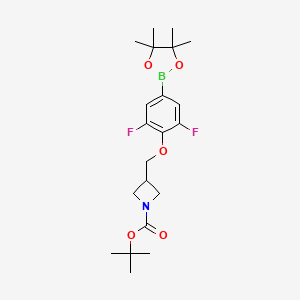![molecular formula C10H11Cl2N3O2 B13714663 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C10H11Cl2N3O2 It is known for its unique structure, which includes a hydrazono group attached to a dichlorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 2-aminoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The dichlorophenyl ring may also play a role in its activity by interacting with hydrophobic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]propanoate
- Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]butanoate
Uniqueness
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is unique due to its specific hydrazono and dichlorophenyl groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H11Cl2N3O2 |
|---|---|
Molekulargewicht |
276.12 g/mol |
IUPAC-Name |
ethyl (2E)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
InChI-Schlüssel |
MTFKHQNRZCFCMS-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
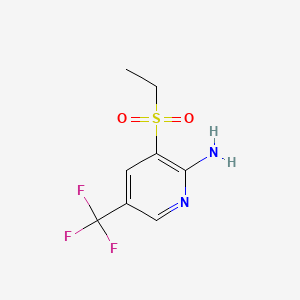

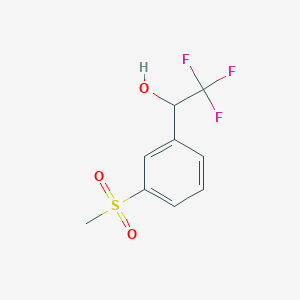


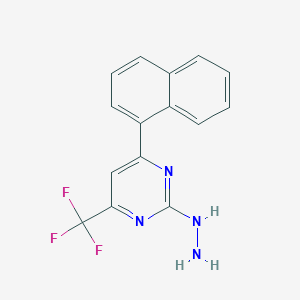
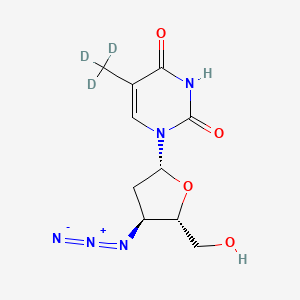
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)

![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
